4-(4-Methylphenyl)cyclohexanone
Description
Overview of the Compound's Significance in Chemical Research
4-(4-Methylphenyl)cyclohexanone, also known as p-tolylcyclohexanone, is a white to light yellow solid with a molecular formula of C13H16O. lookchem.com Its structure, featuring a cyclohexanone (B45756) ring bonded to a p-tolyl group, provides a versatile scaffold for a variety of chemical transformations. This reactivity has positioned it as a key building block in the synthesis of pharmaceuticals and agrochemicals. lookchem.com
The significance of this compound extends to its role in the study of reaction mechanisms and as a substrate in biocatalysis. Its interactions with enzymes and other molecular targets are of particular interest to researchers exploring new biochemical pathways. The presence of both a reactive ketone group and an aromatic ring allows for a wide range of modifications, making it an attractive starting material for generating diverse molecular libraries.
Historical Context of Cyclohexanone Derivatives in Synthetic Chemistry
Cyclohexanone and its derivatives have long been fundamental components in the toolbox of synthetic organic chemists. The six-membered ring of cyclohexanone provides a robust and conformationally well-defined framework for constructing complex three-dimensional structures. Historically, cyclohexanones have been synthesized through various methods, including the oxidation of cyclohexane (B81311) or cyclohexanol (B46403) derivatives and the reduction of phenols. nih.gov
Over the years, numerous synthetic strategies have been developed to access functionalized cyclohexanones. These include cycloaddition reactions like the Diels-Alder reaction, as well as cyclization methods such as the Dieckmann condensation and the Robinson annulation. nih.gov The development of catalytic methods, including those employing transition metals and organocatalysts, has further expanded the synthetic utility of cyclohexanone derivatives, enabling the creation of chiral molecules with high enantioselectivity. organic-chemistry.org The exploration of 4-arylcyclohexanones, a class to which this compound belongs, has been particularly fruitful in the development of new therapeutic agents. nih.govnih.gov
Scope and Research Objectives Pertaining to this compound
Current research on this compound is multifaceted, with several key objectives. A primary focus is its application as an intermediate in the synthesis of novel compounds with potential biological activity. For instance, derivatives of 4-amino-4-arylcyclohexanones have been investigated for their analgesic properties. nih.gov
Another significant area of research involves the development of new and more efficient synthetic routes to this compound and its analogs. This includes the use of environmentally friendly oxidants and catalytic systems to improve reaction yields and minimize waste. google.com Furthermore, detailed investigations into the compound's reactivity, including its behavior in reactions such as aldol (B89426) condensations and Baeyer–Villiger oxidations, continue to provide valuable insights for synthetic chemists. researchgate.net The characterization of its spectroscopic and crystallographic properties is also crucial for understanding its structure-activity relationships.
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C13H16O | 188.27 | 49.0 to 53.0 | 313.9 ± 31.0 |
| Cyclohexanone | C6H10O | 98.15 | -47 | 155.65 |
| 4-Methylcyclohexanone (B47639) | C7H12O | 112.17 | -40.6 | 169.0 to 171.0 |
| 4-(4-Chlorophenyl)cyclohexanone | C12H13ClO | 208.68 | Not available | Not available |
| 4-(4-Hydroxyphenyl)cyclohexanone | C12H14O2 | 190.24 | Not available | Not available |
Spectroscopic Data for this compound
| Spectroscopy Type | Key Signals |
| ¹H NMR | Signals for methyl protons (~1.2 ppm) and phenyl protons (~7.2–7.4 ppm) |
| ¹³C NMR | Signal for carbonyl carbon (~210 ppm) and quaternary carbons |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 188.268 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHMORMQXOUOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561550 | |
| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40503-90-0 | |
| Record name | 4-(4-Methylphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone, 4-(4-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 4 Methylphenyl Cyclohexanone and Its Congeners
Catalytic Hydrogenation and Oxidation Routes to 4-Arylcyclohexanones
A prevalent and often industrially scalable approach to synthesizing 4-substituted cyclohexanones involves a two-step sequence: the catalytic hydrogenation of a corresponding 4-substituted phenol (B47542), followed by the selective oxidation of the resulting cyclohexanol (B46403). google.com This route is favored for its potential efficiency and the use of readily available starting materials.
Transformation from 4-Substituted Phenols to 4-Substituted Cyclohexanols
The initial step in this synthetic sequence is the hydrogenation of the aromatic ring of a 4-substituted phenol to yield a 4-substituted cyclohexanol. For the synthesis of congeners of 4-(4-methylphenyl)cyclohexanone, a model and industrially relevant starting material is p-cresol (B1678582) (4-methylphenol). The selective hydrogenation of the phenol ring while preserving the alkyl substituent is paramount.
This transformation is typically achieved through catalytic hydrogenation using various metal catalysts. For instance, the hydrogenation of p-cresol to 4-methylcyclohexanol (B52717) can be effectively carried out using catalysts such as Rhodium on alumina (B75360) pellets or Palladium on gamma-alumina (Pd/γ-Al2O3). osti.govjlu.edu.cn The reaction involves treating the phenol with hydrogen gas under specific temperature and pressure conditions in the presence of the catalyst. The process generally proceeds through the hydrogenation of the aromatic ring to first form the ketone intermediate (4-methylcyclohexanone), which is then further hydrogenated to the desired 4-methylcyclohexanol. osti.gov Research has shown that the hydrodeoxygenation (HDO) of p-cresol on certain catalysts, like Ce-Ni-W-B, proceeds via a hydrogenation-dehydration route, where p-cresol is first hydrogenated to 4-methylcyclohexanol. rsc.org
Oxidation of 4-Substituted Cyclohexanols to 4-Substituted Cyclohexanones
Following the successful hydrogenation, the second step involves the oxidation of the 4-substituted cyclohexanol to the target 4-substituted cyclohexanone (B45756). google.com This oxidation must be selective to convert the secondary alcohol to a ketone without causing cleavage of the cyclohexane (B81311) ring or other unwanted side reactions.
A variety of oxidizing agents and systems have been employed for this purpose. Traditional methods often used stoichiometric amounts of chromium-based reagents, such as Jones reagent, but these are expensive and generate significant toxic waste. google.com Modern, more environmentally friendly methods focus on catalytic oxidation. One such method uses oxygen-containing gas as the primary oxidant in the presence of a catalytic system. google.com This approach is lauded for its low cost, high selectivity, and minimal environmental impact, making it suitable for large-scale industrial production. google.com Another effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaClO). chemicalbook.comnih.gov For example, 4-methylcyclohexanol has been oxidized to 4-methylcyclohexanone (B47639) in high yield (98.1%) using a TEMPO catalyst system with oxygen. chemicalbook.com
Optimization of Catalytic Systems for Efficiency and Selectivity
In the continuous flow hydrogenation of p-cresol over a Pd/γ-Al2O3 catalyst, researchers achieved a stable conversion of approximately 85% with over 93% selectivity to 4-methylcyclohexanone at 100 °C and ambient pressure. osti.gov The study highlighted that selectivity is governed by the surface coverage of the reactants; high coverage of p-cresol on the catalyst surface inhibits the secondary hydrogenation of the intermediate ketone to the alcohol. osti.gov Another study on the hydrogenation of p-cresol at normal pressure investigated the effect of temperature using a Rhodium on alumina catalyst, finding optimal conversion rates at specific temperatures. jlu.edu.cn The choice of catalyst metal is also critical; molybdenum phosphide (B1233454) (MoP) catalysts have shown higher activity and selectivity towards hydrogenated products compared to molybdenum oxides or sulfides in the hydrodeoxygenation of 4-methylphenol. acs.org
| Catalyst | Starting Material | Key Conditions | Conversion/Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd/γ-Al2O3 | p-Cresol | 100 °C, Ambient Pressure, Flow Reactor | ~85% Conversion | >93% to 4-methylcyclohexanone | osti.gov |
| Rh on Alumina | p-Cresol | 100 °C, Normal Pressure | 33.5% Conversion | Data not specified | jlu.edu.cn |
| TEMPO/HCl/NaNO₂ | 4-Methylcyclohexanol | 45 °C, 1 MPa O₂ | 98.1% Yield | Selective to 4-methylcyclohexanone | chemicalbook.com |
Cycloaddition Reactions in the Synthesis of Functionalized Cyclohexanones
Cycloaddition reactions represent a powerful alternative for constructing the core six-membered ring of cyclohexanone derivatives. pageplace.de These reactions build the carbocyclic skeleton in a highly controlled manner, often establishing multiple stereocenters simultaneously.
Diels-Alder Reactions for Constructing the Cyclohexanone Core
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry and a prime example of a pericyclic, [4+2] cycloaddition reaction. wikipedia.orglibretexts.org It involves the reaction of a conjugated diene (a system with four π-electrons) with a dienophile (a system with two π-electrons, typically an alkene or alkyne) to form a substituted cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org This reaction is synthetically powerful because it reliably forms six-membered rings with excellent control over stereochemical and regiochemical outcomes. wikipedia.orgcdnsciencepub.com The resulting cyclohexene can then be readily converted to the corresponding cyclohexanone through various established methods, such as ozonolysis or dihydroxylation followed by oxidative cleavage.
The driving force for the reaction is the conversion of two relatively weak π-bonds into two new, energetically more stable σ-bonds. organic-chemistry.org The reaction mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orglibretexts.org
Utilizing Substituted Dienes and Dienophiles for Regioselectivity
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of more than one constitutional isomer, or regioisomer, is possible. masterorganicchemistry.com The control of this regioselectivity is critical for synthesizing a specific target molecule like this compound. The outcome is largely dictated by the electronic properties of the substituents on the diene and dienophile. youtube.com
In a normal-demand Diels-Alder reaction, the rate and selectivity are enhanced when the diene bears electron-donating groups (EDGs) and the dienophile possesses electron-withdrawing groups (EWGs). organic-chemistry.orglibretexts.org The regioselectivity generally follows the "ortho-para rule". wikipedia.orgyoutube.com This can be rationalized by examining the frontier molecular orbitals (FMO) of the reactants or by considering the resonance structures, which reveal the partial positive and negative charges on the reacting carbons. youtube.comchemtube3d.com The most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com
1-Substituted Dienes : A diene with a substituent at the C1 position reacts with a monosubstituted dienophile to preferentially form the "ortho" (1,2-disubstituted) product. masterorganicchemistry.com
2-Substituted Dienes : A diene with a substituent at the C2 position tends to yield the "para" (1,4-disubstituted) product as the major isomer. masterorganicchemistry.com
To synthesize this compound, one could envision a Diels-Alder reaction between a diene and a dienophile where one component contains the 4-methylphenyl (p-tolyl) group. For example, a reaction between a 1-(4-methylphenyl)-substituted diene and a dienophile like acrolein (an α,β-unsaturated carbonyl which acts as a precursor to the ketone functional group) would be expected to yield the "ortho" adduct, leading to a 3-arylcyclohexanone derivative after further steps. To achieve the desired 4-aryl substitution pattern, a 2-(4-methylphenyl)-substituted diene could be reacted with a suitable dienophile, which would favor the "para" adduct. masterorganicchemistry.com
Post-Cycloaddition Transformations, including Hydrolysis of Silyl (B83357) Enol Ethers
Following cycloaddition reactions, which form the basic cyclohexanone ring, subsequent transformations are often necessary to arrive at the target this compound. A key strategy involves the use of silyl enol ethers as versatile intermediates.
Silyl enol ethers can be readily formed from the corresponding ketone. Their importance lies in their stability and the ability to be hydrolyzed under specific conditions to regenerate the ketone. This allows for the protection of the ketone functionality while other parts of the molecule are being modified. More significantly, in the context of stereoselective synthesis, the hydrolysis of a silyl enol ether can be performed enantioselectively. For instance, the use of a chiral Brønsted acid, such as a cationic gold(I) diphosphine complex, can facilitate the enantioselective protonation of a silyl enol ether to yield an optically active ketone with high enantiomeric excess. organic-chemistry.org This method provides a powerful tool for controlling the stereochemistry at the α-position of the cyclohexanone ring.
Strategies for Diastereoselective and Enantioselective Cycloadditions
The stereoselective synthesis of the cyclohexanone skeleton is of considerable interest as it is a core structure in many natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov Achieving high levels of diastereoselectivity and enantioselectivity in the initial cycloaddition step is a highly efficient strategy.
One prominent approach involves cascade Michael-aldol reactions. beilstein-journals.orgnih.gov These reactions, when employing suitable Michael donors and acceptors, can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov For example, the reaction between enones and Michael donors like β-diketones or the double Michael addition of γ,δ-unsaturated-β-keto esters can construct the cyclohexanone ring with controlled stereochemistry. beilstein-journals.orgnih.gov
Organocatalysis has also emerged as a powerful tool for enantioselective cycloadditions. Chiral organocatalysts, such as quinine, have been successfully used in cascade double Michael reactions to produce multicyclic spiro-compounds containing a cyclohexanone moiety with moderate to good yields and stereoselectivities. beilstein-journals.orgnih.gov The development of asymmetric versions of these reactions, for instance, using chiral phase-transfer catalysts, is an active area of research. beilstein-journals.orgnih.gov
Furthermore, β-hydroxysulfoxides can act as chiral cyclic ketone equivalents. rsc.org This methodology allows for the enantioselective synthesis of polysubstituted cyclohexanones through a sequence of reactions including aluminium-mediated conjugate additions, stereoselective reductions, and elimination. rsc.org
Multi-component Reactions and Functionalization Strategies
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures, including polyfunctionalized cyclohexanones, in a single synthetic operation. scilit.com
The Mannich reaction is a classic three-component condensation involving an active hydrogen compound (like cyclohexanone), an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. researchgate.netlingayasvidyapeeth.edu.innih.gov This reaction is instrumental in introducing aminoalkyl groups into the cyclohexanone scaffold. ias.ac.in The resulting Mannich bases are not only valuable final products but also versatile intermediates for further synthetic transformations. lingayasvidyapeeth.edu.in For instance, mono and double Mannich bases of cyclohexanone can be prepared using various primary and secondary amines and formaldehyde. researchgate.net A one-pot condensation of cyclohexanone, aromatic aldehydes, and anilines in the presence of a suitable catalyst like silica-supported phenylphosphinic acid can afford β-amino carbonyl compounds in moderate to good yields and with reasonable diastereoselectivity. researchgate.net
MCRs are particularly powerful for the stereoselective synthesis of highly substituted cyclohexanones. scilit.com A notable example is the cascade inter-intramolecular double Michael addition, which can yield highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions can be performed under mild conditions, for instance, using aqueous potassium hydroxide (B78521) with a phase-transfer catalyst. beilstein-journals.orgnih.gov The strategic use of α,β-unsaturated ketones as synthons in reactions with dinucleophiles provides another one-pot method for constructing polyfunctionalized cyclohexanes with high diastereoselectivity. scilit.com
| Reaction Type | Key Features | Stereoselectivity | Ref. |
| Cascade Michael-Aldol | Utilizes enones and suitable Michael donors. | High diastereoselectivity. | beilstein-journals.orgnih.gov |
| Organocatalytic Cascade | Employs chiral catalysts like quinine. | Moderate to good enantioselectivity and diastereoselectivity. | beilstein-journals.orgnih.gov |
| Mannich Reaction | One-pot, three-component condensation. | Can achieve reasonable diastereoselectivity. | researchgate.net |
| Double Michael Addition | Cascade inter-intramolecular reaction. | Excellent diastereoselectivity. | beilstein-journals.orgnih.gov |
Other Synthetic Approaches to this compound Skeletons
Condensation reactions are a fundamental strategy for the formation of the cyclohexanone ring. The self-condensation of cyclohexanone, an aldol (B89426) condensation reaction, can be catalyzed by both acids and bases to produce dimers. nih.gov While this specific reaction leads to a dimer rather than the target 4-arylcyclohexanone, the underlying principle of aldol-type condensations is crucial. More relevant to the synthesis of this compound are directed condensation reactions between appropriate precursors. For example, the condensation of an appropriate aldehyde with acetonyl acetone (B3395972) can be used to synthesize a 3-aryl-cyclohexanone derivative, which can then be further functionalized. researchgate.net
Preparation of Related Cyclohexanone Derivatives (e.g., 5-(4-Methylphenyl)cyclohexane-1,3-dione)
The synthesis of 5-aryl-cyclohexane-1,3-diones, such as 5-(4-Methylphenyl)cyclohexane-1,3-dione, can be effectively achieved through a Robinson annulation reaction. wikipedia.orgfiveable.memasterorganicchemistry.com This powerful ring-forming strategy combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.
In the context of synthesizing 5-(4-Methylphenyl)cyclohexane-1,3-dione, the process would commence with a Michael addition . This involves the conjugate addition of a p-tolyl nucleophile to a suitable Michael acceptor. The choice of the p-tolyl nucleophilic source is critical and can include organocuprates or other organometallic reagents derived from p-tolyl halides or boronic acids to ensure efficient 1,4-addition. The Michael acceptor would be an α,β-unsaturated carbonyl compound that, after the addition of the tolyl group, would result in a 1,5-dicarbonyl intermediate.
Table 2: Synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione via Robinson Annulation
| Step | Reaction Type | Reactants | General Conditions | Intermediate/Product | Reference |
| 1 | Michael Addition | p-Tolyl nucleophile + α,β-Unsaturated carbonyl compound | Base or catalyst | 1,5-Dicarbonyl intermediate | wikipedia.orgfiveable.me |
| 2 | Intramolecular Aldol Condensation | 1,5-Dicarbonyl intermediate | Base or acid catalysis | 5-(4-Methylphenyl)cyclohexane-1,3-dione | wikipedia.orgmasterorganicchemistry.com |
Mechanistic Elucidation of Key Chemical Transformations Involving 4 4 Methylphenyl Cyclohexanone
Reaction Mechanisms Involving Enolate Intermediates
Enolates are critical reactive intermediates derived from carbonyl compounds, including 4-(4-Methylphenyl)cyclohexanone. The acidity of the α-hydrogens to the carbonyl group allows for their removal by a base, forming a nucleophilic enolate ion. lumenlearning.com This enolate is central to several carbon-carbon bond-forming reactions.
Aldol (B89426) Condensation Pathways of Cyclohexanones and Analogues
The aldol condensation is a fundamental reaction for ketones with α-hydrogens, providing a powerful method for C-C bond formation. lumenlearning.compearson.com The process for cyclohexanones and its analogues like this compound occurs in two main stages: an aldol addition followed by dehydration. khanacademy.org
The mechanism begins with the deprotonation of an α-carbon by a base, such as a hydroxide (B78521) ion, to form a resonance-stabilized enolate. vaia.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the ketone. vaia.comyoutube.comyoutube.com This nucleophilic addition results in the formation of a β-hydroxy ketone, known as the aldol addition product. pressbooks.pub For cyclohexanone (B45756), this product is 2-(1-hydroxycyclohexyl)cyclohexan-1-one. In the case of ketones, the equilibrium for this initial addition step can be unfavorable and may favor the reactants, largely due to steric hindrance in the dimeric product. vaia.com
The subsequent step is a dehydration reaction, typically promoted by heat, where a molecule of water is eliminated to form a more stable α,β-unsaturated ketone. khanacademy.orgyoutube.com This final product is the result of the condensation.
Table 1: Mechanistic Steps of Base-Catalyzed Aldol Condensation for Cyclohexanone
| Step | Description | Intermediate/Product |
| 1 | Enolate Formation | A base removes an α-hydrogen from a cyclohexanone molecule to form a nucleophilic enolate ion, which is stabilized by resonance. vaia.comyoutube.com |
| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of a second cyclohexanone molecule. vaia.comyoutube.com |
| 3 | Protonation | The resulting alkoxide is protonated by water (or another proton source) to yield the β-hydroxy ketone (aldol). vaia.com |
| 4 | Dehydration | Under heating, the aldol product is dehydrated via an E1cB mechanism, eliminating a water molecule to form the final α,β-unsaturated ketone. khanacademy.orgyoutube.com |
For this compound, the mechanism is analogous. The presence of the 4-methylphenyl (p-tolyl) group at the C4 position does not interfere with the formation of the enolate at the C2 or C6 positions but does influence the steric environment and the specific structure of the resulting aldol and condensation products.
Michael Addition Reactions for Carbon-Carbon Bond Formation
The Michael reaction, or conjugate addition, is another vital carbon-carbon bond-forming reaction that utilizes enolates. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org The enolate of this compound can serve as an effective Michael donor.
The mechanism consists of three primary steps: masterorganicchemistry.comlibretexts.org
Enolate Formation: A base deprotonates the α-carbon of this compound to generate the nucleophilic enolate.
Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor (e.g., an enone, α,β-unsaturated ester, or nitrile). masterorganicchemistry.com This 1,4-addition is driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com The attack creates a new, resonance-stabilized enolate from the Michael acceptor.
Protonation: The newly formed enolate is protonated by a proton source, yielding the final Michael adduct, which is typically a 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.comlibretexts.org
The stereochemical outcome of the Michael addition to substituted cyclohexanones can be complex. The enolate of the cyclohexanone derivative has two distinct faces, and the approach of the electrophilic Michael acceptor can occur from either the axial or equatorial direction, potentially leading to the formation of diastereomeric products. youtube.com
Table 2: General Scheme of the Michael Addition
| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Product Type |
| Enolate of this compound | α,β-Unsaturated Ketone/Ester/Nitrile | 1,5-Diketone or equivalent |
Aromatization Mechanisms of Substituted Cyclohexanones
Substituted cyclohexanones, such as this compound, can be converted into the corresponding substituted phenols through dehydrogenative aromatization. rsc.orgresearchgate.net This transformation is a valuable synthetic route as it allows for the introduction of substituents at desired positions on an aromatic ring, which is not limited by the typical ortho-, meta-, or para-directing effects of electrophilic aromatic substitution. researchgate.net
The mechanism of aromatization typically involves the removal of hydrogen atoms and is often facilitated by a catalyst. researchgate.net Common catalytic systems include those based on transition metals like palladium and copper. researchgate.net The general pathway proceeds through key intermediates:
Initial Dehydrogenation: The cyclohexanone is first oxidized to the corresponding α,β-unsaturated cyclohexenone.
Second Dehydrogenation: The cyclohexenone undergoes a further dehydrogenation to form a cyclohexadienone intermediate.
Tautomerization: The non-aromatic cyclohexadienone intermediate rapidly tautomerizes to the thermodynamically stable phenol (B47542) product. researchgate.net
Various catalytic protocols have been developed for this transformation. Palladium-catalyzed aerobic dehydrogenation utilizes oxygen as the terminal oxidant. researchgate.net Alternatively, acceptorless dehydrogenative aromatization, often using a Pd/C catalyst, releases molecular hydrogen (H₂) as the only byproduct, representing a highly atom-economical process. researchgate.net Non-metal-based methods, such as using iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), have also proven effective for the aromatization of polysubstituted cyclohexanone derivatives. samipubco.com
Table 3: Catalytic Systems for Aromatization of Cyclohexanone Derivatives
| Catalyst System | Conditions | Key Features | Reference |
| Pd-based catalysts | Aerobic or acceptorless | High efficiency, can be tuned for chemoselectivity. | researchgate.netresearchgate.net |
| Cu-based catalysts | Oxidative conditions | Common and effective for dehydrogenation. | researchgate.net |
| Iodine/DMSO | 90 °C | A metal-free, regioselective method yielding functionalized biphenyls. | samipubco.com |
Ring Expansion and Contraction Methodologies Applied to Cyclohexanone Systems
The carbocyclic framework of cyclohexanone derivatives can be chemically altered through ring expansion and contraction reactions, providing access to different ring sizes.
Ring Expansion: These methodologies transform the six-membered ring of a cyclohexanone into a seven-membered ring (a cycloheptanone (B156872) derivative).
Beckmann Rearrangement: A classic method involves converting the ketone to its oxime derivative. Treatment of the oxime of this compound with acid would induce a Beckmann rearrangement, leading to a substituted seven-membered lactam. wikipedia.org
Diazoalkane Homologation: The reaction of a cyclic ketone with a diazoalkane, such as trimethylsilyldiazomethane, in the presence of a Lewis acid catalyst can achieve a one-carbon ring expansion. organic-chemistry.org This process converts the cyclohexanone into a seven-membered ring as a silyl (B83357) enol ether, which can be hydrolyzed to the corresponding cycloheptanone.
Dowd-Beckwith Reaction: This radical-based ring expansion of cyclic ketones provides a powerful route to medium and large rings. researchgate.net
Ring Contraction: These reactions convert the six-membered ring into a five-membered cyclopentane (B165970) system.
Favorskii Rearrangement: This reaction typically starts with an α-haloketone. Treatment of an α-halo derivative of this compound with a base would lead to a ring-contracted cyclopentanecarboxylic acid derivative.
Cationic Rearrangement: A pinacol-type rearrangement can facilitate ring contraction. This process involves the formation of a carbocation and the migration of an endocyclic bond. wikipedia.org
Investigation of Oxidative Transformation Mechanisms of Cyclohexanol (B46403) Derivatives
The oxidation of the corresponding alcohol, 4-(4-methylphenyl)cyclohexanol, to this compound is a fundamental transformation that sheds light on the ketone's synthesis and reactivity. Industrially, a significant portion of cyclohexanone is produced via the oxidation of cyclohexane (B81311), which yields a mixture of cyclohexanol and cyclohexanone (known as KA oil). researchgate.netgoogle.com
The mechanism of alcohol oxidation involves the removal of the hydroxyl proton and the proton from the carbinol carbon (the carbon bearing the -OH group). researchgate.netyoutube.com Various reagents can accomplish this transformation. A mechanism using a manganese porphyrin [Mn(TPP)Cl] as a catalyst illustrates the process:
The catalyst reacts with an oxidant (e.g., PhI(OAc)₂) to form a high-valent manganese-oxo species. researchgate.net
This active species interacts with the cyclohexanol derivative, abstracting both the hydroxyl hydrogen and the α-hydrogen, often through a cyclic transition state. researchgate.net
This step results in the formation of the ketone product and the regeneration of the catalyst.
Table 4: Oxidizing Systems for Cyclohexanol Derivatives
| Reagent/System | Type | Description |
| Chromic acid (H₂CrO₄) | Chromium-based | A strong, traditional oxidant. |
| Pyridinium chlorochromate (PCC) | Chromium-based | Milder oxidant, often used for selective oxidation to aldehydes/ketones. |
| Hypochlorous acid (HOCl) | Halogen-based | Reacts to form a chlorochromate-like intermediate that facilitates oxidation. youtube.com |
| Metalloporphyrins (e.g., Mn(TPP)Cl) | Catalytic | Biomimetic systems that use a high-valent metal-oxo species for oxidation. researchgate.net |
Sigmatropic Rearrangements in Cyclohexenone Acid Synthesis
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org These reactions are powerful tools in organic synthesis due to their high degree of stereoselectivity. numberanalytics.com A notable application is the synthesis of substituted cyclohexenone acids via a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govacs.org
A modular synthetic strategy has been developed that utilizes the reaction between a pyruvate (B1213749) and an aromatic enone. nih.govhelsinki.fi The mechanism for forming the cyclohexenone acid product proceeds through a distinct pathway: acs.org
Hemiketal Formation: The enolate of a pyruvate attacks an enone in a nucleophilic fashion to form a hemiketal intermediate.
researchgate.netresearchgate.net-Sigmatropic Rearrangement: This intermediate undergoes an oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement. This concerted, pericyclic step is often the source of the reaction's high diastereospecificity. acs.orgstereoelectronics.org
Intermediate Formation: A proton transfer follows the rearrangement, leading to a diketone intermediate.
Intramolecular Aldol Condensation: The diketone intermediate undergoes a ring-closing intramolecular aldol condensation, followed by the elimination of water, to yield the final cyclohexenone acid product. acs.org
This methodology could be applied to synthesize a derivative like 4-phenyl-5-(4-methylphenyl)-cyclohex-2-en-1-one-3-carboxylic acid by reacting phenylpyruvic acid with an enone synthesized in situ from p-tolualdehyde and acetone (B3395972). nih.govacs.org
Table 5: Mechanistic Pathway for Cyclohexenone Acid Synthesis
| Step | Transformation | Key Feature |
| 1 | Hemiketal Formation | Nucleophilic attack of pyruvate enolate on an enone. |
| 2 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Oxy-Cope type rearrangement; controls stereospecificity. acs.org |
| 3 | Intramolecular Aldol Condensation | Ring closure to form the six-membered ring. acs.org |
| 4 | Dehydration | Elimination of water to form the final α,β-unsaturated system. |
Stereochemical Aspects and Asymmetric Synthesis of 4 4 Methylphenyl Cyclohexanone Derivatives
Enantioselective Catalysis in the Formation of Chiral Cyclohexanone (B45756) Derivatives
The creation of stereogenic centers with high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. For 4-(4-methylphenyl)cyclohexanone derivatives, which can possess chirality at the C4 position and potentially at other positions depending on the substitution pattern, several catalytic strategies have been employed.
Organocatalysis Utilizing Chiral Secondary Amine and Thiourea (B124793) Catalysts
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. Chiral secondary amines and thiourea-based catalysts are particularly effective in activating substrates and controlling the stereochemical outcome of reactions.
Chiral secondary amines, such as those derived from proline, can react with ketones or aldehydes to form transient enamines or iminium ions. This activation strategy facilitates a variety of enantioselective transformations, including Michael additions to α,β-unsaturated compounds. While specific examples detailing the synthesis of this compound derivatives are not abundant in the literature, the general applicability of these catalysts suggests their potential. For instance, the Michael addition of a nucleophile to a chalcone (B49325) derivative bearing a p-tolyl group could be a viable route. Research has shown that pyrrolidine-based catalysts can be effective in the asymmetric Michael addition of ketones to chalcones, affording products with high diastereo- and enantioselectivity.
Bifunctional thiourea catalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding, have also been extensively used in asymmetric synthesis. These catalysts often incorporate a chiral scaffold and a basic moiety, such as a tertiary amine. researchgate.net This dual activation is particularly effective in reactions like the Michael addition of dicarbonyl compounds to nitroolefins and aza-Henry reactions. researchgate.net The synthesis of highly substituted chiral cyclohexanones can be achieved through cascade reactions catalyzed by bifunctional thiourea catalysts derived from cinchona alkaloids. nih.gov Although direct application to this compound is not explicitly documented, the broad utility of these catalysts in constructing complex chiral cyclic systems indicates their potential. nih.gov
Transition Metal Catalysis (e.g., Rhodium(I)-Catalyzed Asymmetric 1,4-Addition)
Transition metal catalysis, particularly with rhodium, has proven to be a highly effective method for the enantioselective 1,4-addition of aryl groups to α,β-unsaturated ketones. The rhodium(I)-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones is a well-established method for the synthesis of chiral 3-arylcyclohexanones. thieme-connect.de
A notable example relevant to the synthesis of this compound derivatives is the palladium-catalyzed asymmetric 1,4-addition of 4-tolylboronic acid to 3-methyl-2-cyclohexenone. This reaction was a key step in the total synthesis of the sesquiterpene (−)-ar-tenuifolene. rsc.org While this example uses palladium, rhodium catalysts are also highly effective for such transformations. nih.govbeilstein-journals.org The general reaction involves the use of a chiral phosphine (B1218219) ligand, such as BINAP, in conjunction with a rhodium(I) precursor. rsc.org The catalytic cycle is understood to involve the formation of an aryl-rhodium species, which then undergoes conjugate addition to the enone. rsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity. Studies have shown that various chiral bisphosphine and phosphoramidite (B1245037) ligands can be employed to afford the desired products in high yields and with excellent enantiomeric excesses. nih.gov
| Catalyst System | Substrates | Product Type | Yield (%) | ee (%) | Reference |
| Rh(acac)(CO)₂ / (S)-BINAP | 2-Cyclohexenone, Phenylboronic acid | (S)-3-Phenylcyclohexanone | 99 | 97 | rsc.org |
| [Rh(C₂H₄)₂Cl]₂ / Chiral Diene | Cyclic Enones, Arylboronic Acids | 3-Arylcyclohexanones | up to 99 | up to 99 | thieme-connect.de |
| Pd(TFA)₂ / Chiral Ligand | 3-Methyl-2-cyclohexenone, 4-Tolylboronic acid | Chiral 3-(p-Tolyl)cyclohexanone derivative | - | - | rsc.org |
Biocatalytic Approaches (e.g., Monooxygenases for Asymmetric Oxidation)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as monooxygenases, can perform highly regio- and enantioselective oxidations. The Baeyer-Villiger oxidation, which converts a ketone to an ester or a lactone, is a prime example of a reaction that can be catalyzed by Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org
The asymmetric oxidation of a prochiral 4-substituted cyclohexanone, such as this compound, using a BVMO can lead to the formation of an enantioenriched lactone. This lactone can then serve as a versatile chiral building block for further synthetic transformations. Engineered E. coli expressing cyclohexanone monooxygenase (CHMO) from Acinetobacter sp. have been shown to be effective biocatalysts for the Baeyer-Villiger oxidation of various 4-substituted cyclohexanones. researchgate.net For example, the chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639) to (R)-4-methylcaprolactone has been successfully developed. rsc.org This approach demonstrates the potential for producing chiral lactones derived from this compound with high enantioselectivity. The substrate scope of these enzymes can be broad, and their selectivity can often be tuned through protein engineering. researchgate.net
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Engineered E. coli expressing CHMO | 4-Methylcyclohexanone | (R)-4-Methylcaprolactone | High | rsc.org |
| Cyclohexanone Monooxygenase (CHMO) | Cyclohexanone | ε-Caprolactone | Optically Pure | researchgate.net |
Diastereoselective Control in Cyclohexanone Syntheses
In addition to enantioselectivity, controlling the relative stereochemistry of multiple stereocenters (diastereoselectivity) is crucial when synthesizing more complex derivatives of this compound. Diastereoselective control can be achieved through various synthetic strategies, including substrate control, reagent control, and catalyst control.
Cascade reactions, such as tandem Michael-aldol reactions, are powerful methods for the diastereoselective synthesis of highly substituted cyclohexanones. nih.govbeilstein-journals.org For instance, the reaction between a curcumin (B1669340) derivative and an arylidenemalonate, catalyzed by a phase-transfer catalyst, can lead to the formation of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org In these products, the relative stereochemistry of the substituents on the cyclohexane (B81311) ring is well-defined. beilstein-journals.org While a specific example with a 4-(4-methylphenyl) substituent is not provided, the general principles of these reactions can be applied. The stereochemical outcome is often dictated by the thermodynamic stability of the transition states leading to the different diastereomers.
Conformational Analysis of this compound Stereoisomers
The stereochemical outcome of reactions involving cyclohexanone derivatives and the biological activity of the final products are often influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for the cyclohexane ring, and substituents can occupy either axial or equatorial positions.
For a 4-substituted cyclohexanone like this compound, the bulky 4-methylphenyl group will have a strong preference for the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions. This preference will dictate the predominant conformation of both the cis and trans isomers if another substituent is present.
In the case of a trans-1,4-disubstituted cyclohexane, both substituents can occupy equatorial positions, leading to a highly stable conformation. Conversely, in the cis-1,4-disubstituted isomer, one substituent must be axial while the other is equatorial. Therefore, for a cis-1-X-4-(4-methylphenyl)cyclohexanone, there will be an equilibrium between two chair conformers. The conformer where the larger group (the 4-methylphenyl group) is equatorial will be significantly favored.
The presence of the carbonyl group in the cyclohexanone ring slightly flattens the chair conformation compared to cyclohexane. This can influence the energetic differences between the axial and equatorial positions of substituents. Detailed conformational analysis of specific this compound stereoisomers would likely require computational studies or advanced NMR techniques to precisely determine the conformational equilibria and the structural parameters of the preferred conformers. While specific experimental data for this compound is scarce in the literature, the principles of conformational analysis of substituted cyclohexanes provide a strong framework for predicting its behavior. nih.govresearchgate.net
Advanced Applications of 4 4 Methylphenyl Cyclohexanone in Organic Synthesis
Building Block for Complex Organic Architectures
The inherent reactivity of the cyclohexanone (B45756) ring, combined with the steric and electronic influence of the 4-p-tolyl group, makes 4-(4-methylphenyl)cyclohexanone an ideal substrate for the synthesis of elaborate polycyclic systems.
The construction of fused and spirocyclic ring systems is a central theme in synthetic chemistry, as these motifs are prevalent in natural products and pharmacologically active compounds. The cyclohexanone core of this compound provides a robust platform for such constructions.
Modern synthetic methods enable the conversion of cyclohexanone derivatives into complex fused systems. For instance, palladium-catalyzed C(sp³)–H activation and subsequent 1,4-Pd migration in cyclohexenyl precursors can produce bicyclo[4.2.0]octenes, which are fused cyclobutane (B1203170) rings. nih.gov This strategy, which relies on the activation of a C-H bond, represents a powerful tool for building strained ring systems that can be further elaborated. nih.gov Similarly, transition-metal-catalyzed "cut-and-sew" reactions, which involve the cleavage and formation of C-C bonds, can transform simple cyclobutanones into intricate fused and bridged structures, demonstrating the potential for ring-expansion and annulation strategies starting from cyclic ketones. acs.org
Spirocycles, which contain two rings connected by a single common atom, are another important class of molecules with applications in medicinal chemistry. researchgate.net General and efficient routes to spirocyclic heterocycles have been developed, such as the solid-phase synthesis of spirocyclic oximes via 1,3-dipolar cycloaddition reactions. nih.gov This method is particularly attractive for creating libraries of structurally related compounds for biological screening. nih.gov The self-condensation of cyclohexanone itself under specific conditions is known to produce highly complex spiro-ketol structures, highlighting the intrinsic reactivity of the cyclohexanone ring that can be harnessed for building molecular complexity. elsevierpure.com Given these established methodologies, this compound is a suitable starting material for creating novel fused and spirocyclic architectures bearing a p-tolyl substituent.
The six-membered carbocyclic ring of this compound can be viewed as a latent aromatic or heteroaromatic system. Through carefully chosen reaction sequences, this saturated ring can be transformed into valuable substituted phenols and heterocyclic structures.
A primary transformation is dehydrogenative aromatization. The catalytic dehydrogenation of cyclohexanones is a well-established method for synthesizing substituted phenols. rsc.org Applying this to this compound would lead to the formation of 4'-hydroxy-4-methylbiphenyl, a valuable biphenyl (B1667301) derivative.
Furthermore, the cyclohexanone moiety is an excellent precursor for constructing fused heterocyclic systems. A notable example is the Paal-Knorr pyrrole (B145914) synthesis. Research has demonstrated that 4-substituted cyclohexanones can be converted in three steps into 5-substituted 4,5,6,7-tetrahydroindoles. umn.edu This sequence typically involves the formation of an enol ether, introduction of a formylmethyl (B1220840) group at the C2 position, and subsequent cyclization with ammonia (B1221849) to form the pyrrole ring. umn.edu This strategy allows for the synthesis of various indole (B1671886) precursors, which are foundational structures in medicinal chemistry.
| Starting 4-Substituted Cyclohexanone | Resulting 5-Substituted Tetrahydroindole |
| 4-Methylcyclohexanone (B47639) | 5-Methyl-4,5,6,7-tetrahydroindole |
| 4-Phenylcyclohexanone | 5-Phenyl-4,5,6,7-tetrahydroindole |
| 4-Methoxycyclohexanone | 5-Methoxy-4,5,6,7-tetrahydroindole |
| This compound | 5-(4-Methylphenyl)-4,5,6,7-tetrahydroindole (Predicted) |
This table illustrates the utility of the Paal-Knorr synthesis on various 4-substituted cyclohexanones, with the expected product from this compound highlighted. umn.edu
Beyond indoles, the reactive ketone can participate in multicomponent reactions to build other heterocycles. For example, reactions starting with cyclohexane-1,4-dione (a related scaffold) with malononitrile (B47326) and various aldehydes yield tetrahydro-4H-chromene derivatives. nih.gov
Synthetic Intermediates for Bioactive Molecules
The derivatives of this compound are not merely academic curiosities; they serve as tangible intermediates in the synthesis of molecules with direct applications in human health and agriculture.
The utility of the this compound framework is explicitly demonstrated by its derivatives. The compound 4-Cyano-4-(4-methylphenyl)cyclohexanone , a direct derivative, is commercially cataloged for use as a pharmaceutical intermediate and in medicinal chemistry research. synhet.com The introduction of the cyano group creates a quaternary center and provides a versatile chemical handle for further elaboration into more complex drug-like scaffolds.
By analogy, related simple cyclohexanones are known precursors to important pharmaceuticals. For example, 4-methylcyclohexanone is a known intermediate in the synthesis of cyclonitrosourea, a compound with applications in treating certain cancers. patsnap.com Additionally, other 4-substituted cyclohexanones, such as 4-hydroxy-4-methylcyclohexanone, are used to synthesize key pharmaceutical intermediates like trans-4-amino-1-methylcyclohexanol. medchemexpress.com The general class of 4-substituted cyclohexanones is recognized as an important source of intermediates for the pharmaceutical field. google.com
The value of the this compound scaffold extends into the agrochemical sector. As with its role in pharmaceuticals, its derivative 4-Cyano-4-(4-methylphenyl)cyclohexanone is identified as a pesticide intermediate. synhet.com This highlights its role as a building block for creating new crop protection agents.
The broader class of 4-substituted cyclohexanones has a proven track record in agrochemical development. A prominent example is the insecticide spirotetramat, which is synthesized from 4-methoxycyclohexanone. google.com The synthesis of this modern insecticide underscores the industrial relevance of the substituted cyclohexanone motif. The development of new agrochemicals is critical for addressing global food demand and overcoming resistance to existing treatments. nih.gov The structural novelty that can be derived from the this compound core makes it an attractive starting point for discovering next-generation herbicides, fungicides, and insecticides.
Design and Synthesis of Novel Derivatized Cyclohexanones
The chemical reactivity of this compound allows for a multitude of derivatizations, leading to the creation of novel compounds with tailored properties. These derivatizations can target the ketone, the adjacent α-carbons, or the cyclohexyl ring itself.
A key example of derivatization at the α-carbon is the synthesis of 4-Cyano-4-(4-methylphenyl)cyclohexanone . This transformation, likely proceeding through a Strecker-type reaction involving the addition of a cyanide source to an imine or enamine intermediate, installs a nitrile group at the C4 position, adjacent to the aryl substituent. synhet.com This derivative is a valuable intermediate for both pharmaceutical and agrochemical synthesis. synhet.com
Another important class of derivatives is formed via aldol (B89426) or Claisen-Schmidt condensation reactions at the α-positions flanking the ketone. The reaction of cyclohexanones with aromatic aldehydes under basic or acidic conditions yields α,α'-bis(arylidene)cyclohexanones. researchgate.net Applying this methodology to this compound could produce a series of novel compounds with extended conjugation, a structural feature often associated with biological activity.
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Benzaldehyde | (2E,6E)-2,6-Dibenzylidene-4-(4-methylphenyl)cyclohexanone |
| This compound | 4-Chlorobenzaldehyde | (2E,6E)-2,6-Bis(4-chlorobenzylidene)-4-(4-methylphenyl)cyclohexanone |
| This compound | 4-Methoxybenzaldehyde | (2E,6E)-2,6-Bis(4-methoxybenzylidene)-4-(4-methylphenyl)cyclohexanone |
This table shows potential novel derivatives accessible via the Claisen-Schmidt condensation.
Further synthetic modifications can lead to even more complex structures, such as 3,3,5-trimethyl-5-(4-methylphenyl)cyclohexanone , which incorporates additional alkyl groups onto the cyclohexanone ring. chemsynthesis.com The strategic design and synthesis of such novel derivatives, building upon the this compound scaffold, remains a promising avenue for the discovery of new chemical entities with unique properties and functions.
Arylcyclohexylamine Derivatives with Pharmacological Relevance
Arylcyclohexylamines are a class of compounds characterized by a cyclohexylamine (B46788) structure with an aryl group attached to the same carbon as the amine. wikipedia.org This structural motif is the foundation for a range of pharmacologically active agents. wikipedia.org The synthesis of these derivatives often involves the reductive amination of a corresponding cyclohexanone, making this compound a key precursor for analogs containing a p-tolyl group.
Research into this area has led to the development of potent analgesic compounds. For instance, 4-dimethylamino-4-(p-tolyl)cyclohexanone is a narcotic analgesic with a potency comparable to morphine. handwiki.orgnih.gov The synthesis of this class of compounds was pioneered in the 1970s, starting from an arylacetonitrile and proceeding through several steps including a double Michael reaction, cyclization, and rearrangement to form the key 4-amino-4-arylcyclohexanone structure. nih.gov Structure-activity relationship (SAR) studies revealed that the analgesic activity is highly sensitive to the substitution on the aromatic ring, with the para-methyl group being one of the most potent substitutions. nih.gov
Further extending this research, new derivatives of phencyclidine (PCP), a well-known arylcyclohexylamine, have been synthesized and evaluated. One such derivative, 1-[1-(4-methylphenyl)(cyclohexyl)] 4-piperidinol, was synthesized and its analgesic effects were studied using the tail immersion test in rats. nih.gov The results indicated that this compound produces more significant analgesic effects compared to PCP, demonstrating a marked increase in pain threshold latency. nih.gov This highlights the therapeutic potential of arylcyclohexylamines derived from this compound in the development of novel pain management agents. The general pharmacological profile of arylcyclohexylamines includes NMDA receptor antagonism, which confers dissociative and anesthetic effects, and in some cases, dopamine (B1211576) reuptake inhibition. wikipedia.orgnih.gov
Table 1: Arylcyclohexylamine Derivatives of this compound
| Derivative Name | Core Structure | Reported Pharmacological Relevance | Citations |
|---|---|---|---|
| 4-Dimethylamino-4-(p-tolyl)cyclohexanone | Arylcyclohexylamine | Narcotic analgesic | handwiki.org, nih.gov |
| 1-[1-(4-Methylphenyl)(cyclohexyl)] 4-piperidinol | Phencyclidine Analog | Analgesic | nih.gov |
Cyclohexanecarboxamide and Hydrazone Derivatives for Medicinal Chemistry
The functional versatility of the ketone group in this compound allows for its conversion into other important chemical moieties, such as carboxamides and hydrazones, which are prominent in medicinal chemistry.
Cyclohexanecarboxamides are a class of compounds that can be synthesized from cyclohexanecarboxylic acids, which in turn can be derived from the corresponding cyclohexanone. While specific studies detailing the synthesis of cyclohexanecarboxamides directly from this compound are not prevalent in the reviewed literature, the general synthetic routes are well-established. For example, derivatives of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid have been synthesized and studied for their liquid-crystal characteristics. osti.gov The conversion of a ketone to a carboxylic acid can be achieved through various oxidation and rearrangement sequences, which would then be followed by amide coupling reactions to yield the desired carboxamide derivatives. These derivatives are explored for various therapeutic applications.
Hydrazone derivatives are readily synthesized by the condensation reaction between a ketone and a hydrazine (B178648) or its derivatives. researchgate.net This reaction converts the carbonyl group of this compound into a C=N-NH- functional group, known as a hydrazone. nih.govlibretexts.org The hydrazone moiety is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Hydrazones are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects. researchgate.netnih.gov
For example, studies on hydrazone derivatives of the structurally similar 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) have shown that these compounds possess significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The synthesis involves reacting the parent compound with various substituted aldehydes to form a library of hydrazones, which are then screened for biological activity. researchgate.netresearchgate.net This suggests that hydrazones derived from this compound are promising candidates for the development of new therapeutic agents.
Table 2: Potential Derivatives for Medicinal Chemistry
| Derivative Class | General Synthetic Route from Ketone | Common Bioactivities in this Class | Citations |
|---|---|---|---|
| Cyclohexanecarboxamides | Oxidation/rearrangement to carboxylic acid, followed by amide coupling | Varied; used as scaffolds in drug discovery | osti.gov |
| Hydrazones | Condensation with a substituted hydrazine | Antibacterial, antifungal, anti-inflammatory, anticancer | nih.gov, , researchgate.net, nih.gov |
Development of Cyclohexanone-Containing Molecules with Specific Bioactivities
The this compound scaffold is a foundational element for building a diverse range of molecules with targeted biological activities beyond the classes mentioned above. The inherent structure can be modified to interact with various biological targets.
The analgesic properties of 4-dimethylamino-4-(p-tolyl)cyclohexanone and 1-[1-(4-methylphenyl)(cyclohexyl)] 4-piperidinol are prime examples of developing specific bioactivities from this starting material. handwiki.orgnih.govnih.gov The introduction of the amino group and further modifications lead to compounds that interact with opioid or other central nervous system receptors. nih.gov
Furthermore, the cyclohexanone ring itself is a key component in many natural and synthetic bioactive compounds. For instance, α,β-unsaturated derivatives of cyclohexanone, which can be prepared via aldol condensation, serve as crucial intermediates for synthesizing heterocyclic compounds like pyrazolines and isoxazolines. These resulting heterocyclic systems have been reported to possess a range of biological effects, including antibacterial, antifungal, and anti-inflammatory activities.
Other research has demonstrated that polyoxygenated cyclohexene (B86901) derivatives, structurally related to the core of this compound, can act as multi-target enzyme inhibitors relevant to type 2 diabetes and obesity. nih.gov Similarly, various heterocyclic compounds derived from cyclohexanones have been synthesized and investigated as potential antiviral agents, including inhibitors of the SARS-CoV-2 main protease. nih.gov These studies underscore the broad potential of the cyclohexanone motif as a platform for discovering new drugs. By applying established synthetic methodologies to this compound, novel molecules can be designed to target a wide spectrum of diseases.
Computational and Theoretical Studies on 4 4 Methylphenyl Cyclohexanone
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and the high-energy transition states that connect them. cam.ac.uk This information is crucial for determining reaction kinetics and thermodynamic feasibility.
The process typically involves:
Geometry Optimization: The three-dimensional structures of reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms, such as hybrid eigenvector-following, are used to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface. cam.ac.uk A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. medium.com
Table 1: Representative DFT Data for a Keto-Enol Tautomerization Reaction (Illustrative Example)
| Parameter | Value in Gas Phase (kcal/mol) | Value in Ethanol (kcal/mol) |
|---|---|---|
| Activation Energy (Keto to Enol) | 38.80 | 37.35 |
| Reaction Energy (Keto to Enol) | 2.10 | 2.13 |
Data is illustrative, based on a similar system studied via DFT at the M06-2X level. nih.gov
Such calculations provide a quantitative understanding of reaction barriers and stabilities, which are fundamental to predicting chemical behavior. youtube.com
Molecular Modeling for Regioselectivity and Stereoselectivity Prediction
Molecular modeling, particularly using DFT and related theories, is instrumental in predicting the outcomes of reactions where multiple products can be formed. Regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting product) can be rationalized and predicted by analyzing the electronic properties of the reactants and the energetics of the various possible reaction pathways.
A powerful framework for this is the Molecular Electron Density Theory (MEDT). mdpi.comresearchgate.net In a hypothetical cycloaddition reaction involving 4-(4-methylphenyl)cyclohexanone, MEDT could be used to predict the favored product by:
Analyzing Conceptual DFT (CDFT) Indices: Reactivity indices such as chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) are calculated for the reactants. mdpi.com These indices help to predict the flow of electrons between the reacting molecules. For instance, a molecule with a higher chemical potential and nucleophilicity index will typically act as the electron donor (nucleophile). mdpi.com
Locating Transition States: The transition states for all possible regio- and stereoisomeric pathways are located. The pathway with the lowest activation energy is predicted to be the kinetically favored one, thus determining the major product.
Bonding Evolution Theory (BET): This analysis examines the changes in electron density along the reaction coordinate, providing insight into the sequence of bond formation. It can show whether new covalent bonds are formed synchronously or asynchronously. mdpi.com
For example, in a study of a [3+2] cycloaddition reaction involving a nitrone containing a 4-methylphenyl group, DFT calculations at the B3LYP/6–311++G(d,p) level successfully predicted the favored regio- and stereoisomer. mdpi.comresearchgate.net The analysis showed that the reaction leading to one specific cycloadduct was the most favorable due to a lower enthalpy and a slight increase in its polar character, as measured by the global electron density transfer (GEDT) at the transition state. mdpi.com This type of detailed analysis allows chemists to understand and predict the selectivity of complex organic reactions.
Prediction of Conformational Preferences and Intermolecular Interactions
The three-dimensional shape (conformation) of this compound and how it interacts with other molecules are critical to its physical and chemical properties.
Conformational Preferences: The cyclohexanone (B45756) ring most commonly adopts a chair conformation to minimize angle strain and torsional strain. libretexts.org In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For this compound, the bulky 4-methylphenyl group has a strong preference for the equatorial position . libretexts.org This preference minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the group were in the axial position, clashing with the axial hydrogens on the same side of the ring. libretexts.org The molecule therefore exists predominantly in the chair conformation with the 4-methylphenyl substituent in the equatorial orientation.
Intermolecular Interactions: Computational methods can also map the types and directions of non-covalent interactions that govern how molecules pack in a solid state or interact in solution. Hirshfeld surface analysis is a common technique used for this purpose. mdpi.com This method generates a three-dimensional surface around a molecule, colored to show different types of intermolecular contacts.
Red spots on the surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.
Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions.
White areas show contacts at approximately the van der Waals distance.
In computational studies of similar cyclic ketones, Hirshfeld analysis has been used to visualize and quantify intermolecular interactions, such as C-H···O hydrogen bonds, which play a significant role in the crystal packing of the molecules. researchgate.net This provides a detailed picture of the forces holding the molecules together in a condensed phase.
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations provide a deep understanding of the electronic distribution within this compound, which is key to its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich p-tolyl group, while the LUMO would be centered on the electrophilic carbonyl carbon.
Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to reactivity.
Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, this would be the carbonyl oxygen.
Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack. This would correspond to the carbonyl carbon and the hydrogen atoms. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on each atom (Mulliken or NBO atomic charges) and the interactions between filled and empty orbitals. nih.govresearchgate.net This can confirm the polarization of the C=O bond and reveal hyperconjugative interactions that contribute to the molecule's stability.
Fukui Functions: These functions are used to model site selectivity in chemical reactions. By calculating condensed Fukui functions for each atom, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.govmdpi.com
Table 2: Representative Calculated Quantum Chemical Parameters (Illustrative)
| Parameter | Typical Calculated Value | Interpretation |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ~5-6 eV | Indicates high chemical stability. researchgate.net |
| Chemical Potential (μ) | ~ -3.5 eV | Measures electron escaping tendency. mdpi.com |
| Chemical Hardness (η) | ~ 4.0 eV | Measures resistance to charge transfer. mdpi.com |
| Electrophilicity Index (ω) | ~ 1.5 eV | Indicates moderate electrophilic character. mdpi.com |
Values are representative examples based on calculations for similar organic molecules and are intended for illustrative purposes. mdpi.comresearchgate.net
Together, these computational tools provide a detailed electronic and structural profile of this compound, enabling the prediction and rationalization of its chemical behavior.
Spectroscopic and Structural Characterization Methods in Research on 4 4 Methylphenyl Cyclohexanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 4-(4-methylphenyl)cyclohexanone. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques used to map out the proton and carbon skeletons of this compound.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the proton environment. The aromatic protons of the p-tolyl group typically appear as two distinct doublets in the downfield region (around 7.1-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the cyclohexanone (B45756) ring resonate further upfield. The proton at the C4 position, being adjacent to the aromatic ring, shows a distinct signal, while the methylene (B1212753) protons (CH₂) of the cyclohexanone ring appear as complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The methyl group protons on the phenyl ring give rise to a sharp singlet at approximately 2.3 ppm.
¹³C NMR spectroscopy provides information about the carbon framework. The carbonyl carbon (C=O) of the cyclohexanone ring is readily identified by its characteristic downfield chemical shift, typically in the range of 208-212 ppm. The carbon atoms of the phenyl ring show signals in the aromatic region (around 120-150 ppm), with the quaternary carbon attached to the cyclohexyl ring and the carbon bearing the methyl group having distinct chemical shifts. The aliphatic carbons of the cyclohexanone ring and the methyl carbon of the tolyl group appear in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~210 |
| Aromatic CH (ortho to cyclohexyl) | ~7.2 (d) | ~129 |
| Aromatic CH (meta to cyclohexyl) | ~7.1 (d) | ~126 |
| Aromatic C (ipso, attached to cyclohexyl) | - | ~145 |
| Aromatic C (ipso, attached to methyl) | - | ~136 |
| Cyclohexyl CH (at C4) | Multiplet | ~45 |
| Cyclohexyl CH₂ (at C2, C6) | Multiplet | ~41 |
| Cyclohexyl CH₂ (at C3, C5) | Multiplet | ~35 |
| Methyl (CH₃) | ~2.3 (s) | ~21 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. d = doublet, s = singlet.
While ¹H and ¹³C NMR can establish the basic connectivity, advanced NMR techniques are often employed to determine the stereochemistry of this compound and its derivatives, particularly when chiral centers are present. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, helping to establish their relative spatial proximity and thus the stereochemical arrangement of substituents on the cyclohexanone ring. For instance, these techniques can differentiate between cis and trans isomers by observing which protons are close to each other in space.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (188.26 g/mol ).
The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides valuable structural information. For ketones, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org Another significant fragmentation process is the McLafferty rearrangement, although this is less likely in a cyclic ketone like cyclohexanone itself. msu.educhegg.com
For this compound, key fragments would likely arise from the cleavage of the bonds within the cyclohexanone ring and the loss of the tolyl group. Analysis of these fragment ions helps to confirm the presence of both the cyclohexanone and the 4-methylphenyl moieties within the molecule. Predicted collision cross section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. qiboch.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong, sharp peak corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak typically appears in the region of 1700-1725 cm⁻¹. qiboch.com The exact position of this band can be influenced by the ring strain and the electronic effects of the substituents.
Other characteristic absorption bands include:
C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring and the methyl group are observed just below 3000 cm⁻¹.
C=C stretching vibrations: The aromatic ring exhibits characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-H bending vibrations: These appear at various frequencies and can help confirm the substitution pattern of the aromatic ring.
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group.
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray crystallography can reveal the preferred conformation of the cyclohexanone ring, which is typically a chair conformation to minimize steric strain. It can also determine the orientation of the 4-methylphenyl substituent relative to the cyclohexanone ring, i.e., whether it occupies an equatorial or axial position.
Diastereomer and Enantiomer Differentiation in Crystalline Forms
The study of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, is a cornerstone of modern chemistry. Within this field, the differentiation of diastereomers and enantiomers of cyclic compounds such as this compound in their solid, crystalline state is of significant interest. This differentiation is crucial for understanding the fundamental principles of molecular recognition, controlling polymorphism in crystalline materials, and for the practical application of enantiomerically pure compounds in pharmaceuticals and materials science. While specific crystallographic studies detailing the differentiation of diastereomers and enantiomers for this compound are not extensively reported in publicly accessible literature, the principles and methodologies for such characterization are well-established.
The this compound molecule possesses a chiral center at the C4 position, where the tolyl group is attached to the cyclohexanone ring. This gives rise to the possibility of two enantiomers, (R)- and (S)-4-(4-methylphenyl)cyclohexanone. Furthermore, the cyclohexanone ring can adopt different conformations, primarily the chair conformation, which can lead to diastereomeric relationships in substituted derivatives or in the context of crystal packing. The differentiation of these stereoisomers in their crystalline forms relies on a suite of powerful analytical techniques.
The primary and most definitive method for differentiating stereoisomers in a crystalline form is single-crystal X-ray diffraction (XRD) . This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the determination of the exact spatial arrangement of atoms, bond lengths, and bond angles.
For the enantiomers of this compound, if they crystallize as a conglomerate (a mechanical mixture of separate R and S crystals), X-ray crystallography can be used to determine the absolute configuration of a single crystal. This is often achieved through the use of anomalous dispersion, particularly if a heavy atom is present in the structure or by using a chiral derivatizing agent. However, for light-atom structures like this compound, determining the absolute configuration can be more challenging and may require careful analysis of the diffraction data (the Flack parameter) or the use of circularly polarized X-rays.
If the enantiomers co-crystallize to form a racemic compound (a 1:1 ordered arrangement of R and S enantiomers in the crystal lattice) or a racemic solid solution (a disordered arrangement), XRD will reveal a centrosymmetric space group, indicating the presence of both enantiomers in the unit cell.
Diastereomers, by definition, have different physical properties, including their crystal structures. Therefore, single-crystal XRD can readily distinguish between diastereomers. They will crystallize in different space groups and/or have different unit cell parameters and atomic coordinates. For instance, if a second chiral center were introduced into the this compound molecule, the resulting diastereomers (e.g., (1R, 4R) vs. (1S, 4R)) would exhibit distinct crystal structures.
While single-crystal XRD is the gold standard, obtaining suitable single crystals can be a significant hurdle. In such cases, powder X-ray diffraction (PXRD) can provide valuable information. Although it does not yield the detailed atomic coordinates of a single-crystal experiment, the powder diffraction pattern is a unique fingerprint of a specific crystalline phase. Therefore, diastereomers will exhibit distinct PXRD patterns. A racemic compound will have a different PXRD pattern from its constituent enantiomers. However, a conglomerate will show a PXRD pattern that is a simple superposition of the patterns of the pure enantiomers.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy , can also be employed to differentiate stereoisomers in the solid state. While the vibrational spectra of enantiomers in an achiral environment are identical, their spectra in a chiral crystalline environment (i.e., as a pure enantiomer) can differ from that of the racemic compound due to different intermolecular interactions. Diastereomers, having different molecular structures, will generally exhibit distinct vibrational spectra in both the solution and solid states.
Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is another powerful tool for probing the local environment of atoms in a crystal. Because of their different crystal packing, diastereomers and racemic compounds versus pure enantiomers will typically show different chemical shifts and coupling constants in their ssNMR spectra. This can be particularly useful for distinguishing between different polymorphic forms of the same stereoisomer.
Finally, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be used to differentiate between stereoisomers based on their thermal properties. Diastereomers will have different melting points and enthalpies of fusion. Similarly, a racemic compound will typically have a different melting point than its corresponding pure enantiomers. The phase diagram of the enantiomeric mixture (e.g., a eutectic mixture for a conglomerate or a compound-forming system for a racemate) can be constructed using DSC data, providing a clear distinction between these forms.
Q & A
Q. What are the common synthetic routes for 4-(4-Methylphenyl)cyclohexanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used approach involves reacting substituted phenyl precursors with cyclohexanone derivatives under basic conditions. For example, 4-phenylcyclohexanone analogs can be synthesized using sodium hydroxide as a base and cyanogen bromide under reflux, followed by recrystallization for purification . Optimization includes adjusting reflux duration (e.g., 40 minutes at 0°C for brominated intermediates) and solvent selection (e.g., methanol for sodium methoxide-mediated reactions) to enhance yield (up to 56% reported) and purity .
Q. What purification techniques are effective for isolating this compound, and how can purity be assessed?
- Methodological Answer : Recrystallization using solvents like hexane/ether mixtures (3% v/v) is standard for removing impurities . Column chromatography (silica gel, 5% ether in hexane) is recommended for separating stereoisomers or closely related derivatives, as demonstrated in isolating methyl 3-methyl-3-phenylcyclopentane-carboxylate isomers . Purity assessment combines melting point analysis, GC-MS for isomer ratios, and NMR spectroscopy to confirm structural integrity .
Q. How should researchers handle safety and storage of this compound derivatives?
- Methodological Answer : Use personal protective equipment (PPE) and fume hoods to avoid inhalation or skin contact. For spills, absorb with inert materials (e.g., silica gel) and dispose via hazardous waste protocols. Storage conditions should avoid moisture and strong oxidizers, as ketone groups in similar compounds react explosively with oxidizing agents .
Advanced Research Questions
Q. How do stereochemical challenges in this compound derivatives impact synthetic strategies?
- Methodological Answer : Stereoselectivity is critical in derivatives like 4-(tert-butyldimethylsilyloxy)cyclohexanone, where fluorodesilylation reactions require substrate-controlled diastereoselectivity to achieve enantiopure intermediates (e.g., for vitamin D3 analogs) . Techniques like chiral HPLC or NMR-based stereochemical assignment (e.g., NOESY for spatial proximity) resolve configurations. For example, equilibration studies of methyl esters using sodium methoxide in methanol confirmed isomer stability (55% trans, 45% cis) via glpc and NMR .
Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?
- Methodological Answer : High-resolution NMR (e.g., DEPT for quaternary carbons) and IR spectroscopy differentiate carbonyl (C=O, ~1700 cm) and aromatic (C-H bending, ~750 cm) groups. X-ray crystallography is employed for unambiguous confirmation, as seen in dimerized dihydro-4-methyl-4-phenylcyclohexanone structures . Mass spectrometry (HRMS) validates molecular formulas, particularly for halogenated or sulfonated derivatives .
Q. How can researchers address contradictory data in reaction mechanisms or spectral interpretations?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected isomer ratios) require systematic validation. For example, sodium methoxide-mediated equilibration of ester isomers (8 and 9) was monitored via timed NMR sampling to confirm no equilibrium shift after 165 hours . Reproducing reactions under inert atmospheres (to exclude moisture) and using deuterated solvents for NMR minimizes artifacts. Cross-referencing with computational methods (DFT for transition states) further clarifies mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
